Enantioselective Antinociceptive Efficacy in Multiple Pain Models
The (S)-enantiomer (Cleomin) demonstrated dose-dependent antinociception in the formalin, cold plate, and tail flick tests in mice at doses of 12.5-25 mg/kg i.p. without causing motor impairment. This effect was significantly attenuated by the GABAB antagonist phaclofen and the muscarinic antagonist atropine, confirming a specific receptor-mediated mechanism [1]. While direct comparative data for the (R)-enantiomer or racemate are not available in the same study, the established enantioselectivity of oxazolidinethiones in receptor binding generally supports the superior activity of the (S)-form [2].
| Evidence Dimension | In vivo antinociceptive activity and receptor mechanism |
|---|---|
| Target Compound Data | 12.5-25 mg/kg i.p.; mediated by GABAB and muscarinic receptors |
| Comparator Or Baseline | Vehicle (5% DMSO in 0.9% saline); antagonists phaclofen and atropine reversed effect |
| Quantified Difference | Dose-dependent reduction in nociceptive behaviors; effect abolished by receptor antagonists |
| Conditions | Swiss mice; formalin, cold plate, tail flick tests |
Why This Matters
Confirms that the specific (S)-enantiomer engages a distinct mechanism of action, making it a critical choice for studies targeting GABAB/muscarinic-mediated analgesia.
- [1] Opretzka, L.C.F. et al. Cleomin Exerts Acute Antinociceptive Effects in Mice via GABAB and Muscarinic Receptors. Pharmaceuticals 2023, 16(11), 1547. View Source
- [2] Saygili, N. et al. Synthesis, X-ray analysis, and biological activities of novel oxazolidinethiones. J. Heterocyclic Chem. 2015, 52, 1264-1269. View Source
